Diazepinone derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-methoxy-2-(5-methylfuran-2-yl)-7,8-dihydro-4H-[1,4]diazepino[7,1-a]isoquinolin-5-one |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-7-18(24-12)15-10-16-13-4-3-5-17(23-2)14(13)8-9-21(16)19(22)11-20-15/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
JTMQTEDUASKITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NCC(=O)N3CCC4=C(C3=C2)C=CC=C4OC |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Diazepinone Derivative 1
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and functional groups present in a molecule. For Diazepinone derivative 1, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) has been utilized to piece together its structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule and probing the environments of other NMR-active nuclei.
¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). For instance, in a series of imidazopyridine-fused nih.govresearchgate.netdiazepinones, the chemical shifts of protons on the diazepine (B8756704) ring and adjacent aromatic systems provide key structural insights. nih.gov In some derivatives, the methylene (B1212753) group protons of the diazepine ring appear as distinct signals, indicating a non-planar conformation. madridge.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of carbonyl carbons, aromatic carbons, and aliphatic carbons are diagnostic for the diazepinone core and its substituents. nih.govresearchgate.net For example, the carbonyl carbon of the diazepinone ring typically appears in a characteristic downfield region.
¹⁵N and ¹⁹F NMR: When applicable, ¹⁵N and ¹⁹F NMR can offer further structural confirmation. ¹⁵N NMR can directly probe the nitrogen atoms of the diazepine ring, providing information about their chemical environment and bonding. mdpi.comresearchgate.net Similarly, for derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique to confirm the presence and environment of fluorine atoms. A patent for pyrimidine-fused diazepinone derivatives reported a ¹⁹F NMR signal at -63.09 ppm. google.com
Table 1: Representative NMR Data for Diazepinone Derivatives
| Nucleus | Chemical Shift (ppm) Range | Structural Assignment | Reference |
|---|---|---|---|
| ¹H | 6.5 - 9.5 | Aromatic and Heteroaromatic Protons | nih.govgoogle.com |
| ¹H | 2.5 - 4.5 | Methylene Protons of Diazepine Ring | mdpi.comscispace.com |
| ¹³C | 160 - 185 | Carbonyl Carbon (C=O) of Diazepinone | nih.govrsc.org |
| ¹³C | 110 - 150 | Aromatic and Heteroaromatic Carbons | nih.govgoogle.com |
| ¹³C | 20 - 60 | Aliphatic Carbons in Diazepine Ring and Substituents | nih.govresearchgate.net |
Two-Dimensional NMR Experiments (e.g., COSY, HMBC, HSQC, NOESY)
2D NMR experiments are crucial for establishing connectivity between atoms, which is often not possible from 1D spectra alone. rsc.orgrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.educreative-biostructure.com This is instrumental in tracing out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduresearchgate.net This provides a direct link between the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly valuable for connecting different fragments of the molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. creative-biostructure.comresearchgate.net This information is critical for determining the stereochemistry and conformation of the molecule. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. rsc.org
IR Spectroscopy: The IR spectrum of a diazepinone derivative will show characteristic absorption bands. A strong absorption in the region of 1640-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group within the diazepinone ring. scispace.comclockss.org The disappearance of N-H stretching bands can confirm cyclization reactions. scispace.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scifiniti.com The C=O stretch is also observable in the Raman spectrum. scifiniti.comresearchgate.net Raman spectroscopy can be particularly useful for identifying symmetric vibrations and vibrations of non-polar bonds.
Table 2: Characteristic Vibrational Frequencies for Diazepinone Derivatives
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|---|
| C=O (Amide) | 1640 - 1680 | 1640 - 1680 | Stretching | scispace.comclockss.org |
| N-H | ~3200 - 3400 | ~3200 - 3400 | Stretching | nih.gov |
| C-H (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | Stretching | scifiniti.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.govrsc.org This is a crucial step in confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. researchgate.net
X-ray Crystallographic Analysis for Definitive Structural Assignment
While spectroscopic techniques provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive proof of its three-dimensional arrangement in the solid state. nih.govnih.gov
Crystal Structure Determination and Elucidation of Regioisomers
By obtaining a single crystal of sufficient quality, it is possible to determine the precise arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsional angles. rsc.org This technique is particularly powerful for distinguishing between different regioisomers, which can be challenging to differentiate by spectroscopy alone. ucm.es For example, in the synthesis of fused diazepinone systems, X-ray crystallography has been used to confirm the formation of the desired isomer and to elucidate the stereochemistry of the molecule. rsc.orgrsc.orgnih.gov The crystal structure of a diazepinone derivative can reveal the conformation of the seven-membered ring, which can exist in various forms such as a twist-chair or boat conformation. researchgate.netnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of this compound is defined by a network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. X-ray crystallography studies on analogous diazepinone compounds reveal that the crystal packing is primarily governed by a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comresearchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. mdpi.comnih.govresearchgate.net This analysis for similar benzodiazepine (B76468) derivatives indicates that H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions are the most significant contributors to the crystal packing. mdpi.comresearchgate.net The percentage contributions of these interactions provide a quantitative measure of their importance in the molecular assembly. For example, in some 1,5-benzodiazepin-2-one (B1260877) derivatives, H···H interactions can account for over 60% of the total contacts, highlighting the significance of van der Waals forces in the crystal's stability. mdpi.com
The interplay of these various non-covalent forces results in a well-defined crystal packing arrangement. The energy associated with these interactions, particularly hydrogen bonds, can be computationally estimated, with N-H⋯O hydrogen-bond energies in some benzodiazepine crystals calculated to be around 57.5 kJ mol⁻¹. researchgate.netgrafiati.com The combination of strong directional hydrogen bonds and weaker, more diffuse interactions leads to a stable and organized supramolecular structure. researchgate.net
Table 1: Representative Intermolecular Interactions in Diazepinone Derivatives
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Role in Crystal Packing |
| Hydrogen Bond | N-H···O | ~2.9 | ~170 | Forms inversion dimers with an R²₂(8) ring motif nih.govnih.gov |
| Hydrogen Bond | C-H···O | ~3.4 | ~150 | Links dimers into layers or chains nih.gov |
| van der Waals | H···H | Variable | N/A | Major contributor to overall packing stability mdpi.comresearchgate.net |
| van der Waals | C···H | Variable | N/A | Contributes to close packing mdpi.comresearchgate.net |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | ~4.0 | N/A | Contributes to the consolidation of the 3D architecture researchgate.net |
Confirmation of Purity and Structural Integrity of this compound
Ensuring the purity and structural integrity of this compound is a prerequisite for its use in any application. A suite of analytical methods is employed to confirm that the synthesized compound is chemically pure and possesses the correct molecular structure.
The primary structure of this compound is typically confirmed using spectroscopic techniques. ontosight.ai Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular framework, confirming the connectivity of atoms and the chemical environment of protons and carbons. nih.govacs.org Mass Spectrometry (MS) is used to determine the molecular weight of the compound, further corroborating its identity. ontosight.ai
The purity of the compound is assessed using chromatographic and other analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of pharmaceutical compounds, capable of separating the target compound from any impurities or byproducts. nih.govnih.gov The purity is often expressed as a percentage of the main peak area relative to the total peak area in the chromatogram.
Elemental analysis provides the percentage composition of elements (such as C, H, N), which is then compared with the calculated values for the proposed molecular formula, offering a fundamental check of purity. researchgate.netnih.gov Additionally, Differential Scanning Calorimetry (DSC) can be employed as an absolute method to verify the purity of highly pure (>98%) crystalline compounds by analyzing their melting behavior. nih.gov The presence of impurities typically leads to a broadening and depression of the melting point.
The combination of these techniques provides a comprehensive picture of the purity and structural integrity of this compound, ensuring that the material used for subsequent studies is of high quality and well-characterized.
Table 2: Analytical Methods for Purity and Structural Confirmation of this compound
| Analytical Technique | Purpose | Typical Findings |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of molecular structure and confirmation of functional groups. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. acs.org |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the expected mass of the compound. ontosight.ai |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak indicating a high degree of purity (e.g., >99%). nih.govnih.gov |
| Elemental Analysis | Confirmation of empirical formula. | Experimental percentages of C, H, N are in close agreement with calculated values. nih.gov |
| Differential Scanning Calorimetry (DSC) | Verification of purity for crystalline solids. | A sharp melting endotherm, with purity calculated from the shape of the melting curve. nih.gov |
Reactivity and Reaction Mechanisms of Diazepinone Derivative 1
Mechanistic Investigations of Key Transformations Involving Diazepinone Derivative 1
The reactivity of diazepinone scaffolds is a subject of considerable interest, leading to in-depth mechanistic studies of their key transformations. These investigations provide a fundamental understanding of the reaction pathways, transition states, and the factors governing product formation.
Elucidation of Reaction Pathways (e.g., radical pathways)
The formation and rearrangement of diazepinone derivatives can proceed through various mechanistic pathways. For instance, the synthesis of 1,3-diazepine derivatives through the ring expansion of certain pyrimidine (B1678525) precursors has been proposed to occur via a sequence involving deprotonation, intramolecular nucleophilic substitution to form a cyclopropane (B1198618) intermediate, followed by a nucleophile-promoted ring opening. sciforum.net Density Functional Theory (DFT) calculations support a mechanism that includes N(1)H deprotonation, intramolecular substitution of a chlorine atom to yield a cyclopropane bicyclic intermediate, and subsequent ring opening to form the diazepinone. sciforum.net
In other cases, such as the organocatalyzed transformation of the carbapenem (B1253116) core, a plausible mechanism for the rearrangement to a 1,4-diazepin-5-one scaffold involves an unactivated retro-Dieckmann condensation. rsc.orgrsc.org This domino reaction sequence is initiated by a Mannich reaction, which alters the reactivity of the carbapenem core. rsc.org Another example is the photochemical generation of a 2-aryloxyaryl nitrene, which can lead to azepinone derivatives through a cascade reaction involving a [2+1] annulation and ring expansion. nih.gov
While radical pathways are a possibility in organic reactions, the documented mechanisms for the key transformations involving the specific "this compound" (9-methoxy-2-(5-methylfuran-2-yl)-7,8-dihydro-4H- cdnsciencepub.comresearchgate.netdiazepino[7,1-a]isoquinolin-5-one) are not explicitly detailed in the provided search results. nih.gov However, broader studies on related diazepinone syntheses highlight the prevalence of ionic and pericyclic reaction mechanisms. sciforum.netacs.org
Transition State Analysis and Energy Profile Diagrams
For a given reaction, the transition state represents the highest-energy structure along the reaction coordinate. libretexts.org Its stability directly influences the reaction rate. libretexts.org Computational studies, such as DFT calculations, are instrumental in modeling these transition states and constructing energy profile diagrams. sciforum.netnih.gov For example, in the base-promoted ring contraction of dihydrodiazepinones, quantum chemical calculations suggest a concerted ring-contraction process following initial NH deprotonation. sciforum.net Similarly, for the photochemical synthesis of azepinones, a computational study indicated a stepwise aziridine (B145994) formation followed by a ring-expansion to the seven-membered heterocycle. nih.gov
Studies on Kinetic vs. Thermodynamic Control
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control, a distinction that is particularly relevant when competing reaction pathways lead to different products. wikipedia.orglibretexts.org Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. wikipedia.orgpressbooks.pub Conversely, under thermodynamic control, the major product is the most stable one, which may not necessarily be the one that forms the quickest. wikipedia.orgpressbooks.pub
Reaction conditions such as temperature, solvent, and reaction time play a critical role in determining whether a reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org Lower temperatures and shorter reaction times often favor the kinetic product, as the system may not have enough energy to overcome the activation barrier for the reverse reaction or to reach equilibrium. libretexts.orgpressbooks.pub Higher temperatures and longer reaction times, on the other hand, allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. libretexts.orgpressbooks.pub
A classic example is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan (B31954), where the less stable endo isomer is the kinetic product at room temperature, while the more stable exo isomer is the thermodynamic product formed at higher temperatures. wikipedia.org In the context of diazepinone chemistry, the thermolysis of certain tetrahydrodiazepinones to form dihydrodiazepinones is a process where product distribution can be influenced by such principles. sciforum.net
Functional Group Interconversions and Derivatization of this compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukyoutube.com This approach is crucial for accessing a variety of derivatives from a common scaffold like this compound, thereby enabling the exploration of structure-activity relationships.
Common FGIs include oxidation, reduction, and substitution reactions. imperial.ac.uk For instance, the carbonyl group of the diazepinone ring could potentially be reduced to an alcohol, or the N-H group could be alkylated or acylated. The aromatic and furan rings present in this compound offer sites for electrophilic substitution reactions, allowing for the introduction of various substituents.
The derivatization of diazepinone scaffolds is a common practice to create libraries of compounds for biological screening. acs.orgnih.gov For example, N-alkyl α-halogenoacetamides can act as formal 1,3-dipoles in domino processes, leading to a diverse range of aza-heterocycles. researchgate.net The synthesis of 1,2,3-triazole-fused diazepinone derivatives has also been demonstrated, with further derivatization of the resulting products. acs.org
Ring Transformations and Rearrangement Reactions of this compound Analogues
Diazepinone analogues can undergo various ring transformations and rearrangement reactions, leading to the formation of different heterocyclic systems. These reactions are often driven by factors such as ring strain, the presence of specific functional groups, and reaction conditions.
One notable transformation is the base-promoted ring contraction of dihydrodiazepinones, which yields 3-(aminomethylene)-2,3-dihydro-1H-pyrrol-2-ones. sciforum.net This unprecedented rearrangement is proposed to proceed through a concerted ring-contraction mechanism following deprotonation. sciforum.net In the presence of acid, some 7-alkoxy-tetrahydro-1H-1,3-diazepine derivatives can rearrange to form alkyl 1-carbamoyl-2-methylpyrrole-3-carboxylates. cdnsciencepub.com
Ring expansion reactions are also a common method for synthesizing diazepine (B8756704) derivatives. For example, the Schmidt reaction or Beckmann rearrangement of piperidones can lead to the formation of diazepines. researchgate.net An unexpected organocatalyzed Mannich/domino reaction sequence involving a carbapenem has been reported to yield 1,4-diazepinones, representing a novel rearrangement for a β-lactam scaffold. rsc.orgresearchgate.net
Stability and Degradation Pathways of this compound
The stability of diazepinone derivatives is an important consideration, particularly for their potential applications. Degradation can occur through various pathways, including hydrolysis, oxidation, and photochemical reactions.
For instance, 1,4-benzodiazepines are known to be susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.net The degradation often involves the hydrolysis of the azomethine bond, followed by the hydrolysis of the amide bond. researchgate.net The stability of diazepinone nucleosides has been shown to be influenced by substituents on the sugar moiety; for example, 2'-fluorination can enhance stability against acidic conditions. rsc.org Blocking the diazepinone N-H with an electron-withdrawing group can also improve stability by reducing the electron density on the glycosidic nitrogen. rsc.org
The thermal stability of diazepinone derivatives can also be a factor. Thermolysis of 4-methoxy- and 4-phenylthio-substituted tetrahydro-1,3-diazepin-2-ones has been shown to result in the elimination of methanol (B129727) or thiophenol to yield dihydro-1,3-diazepin-2-ones. sciforum.net The rate of this transformation is dependent on the nature of the leaving group. sciforum.net
Computational Chemistry and Theoretical Studies on Diazepinone Derivative 1
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of "Diazepinone derivative 1." These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties, offering a detailed view of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for molecules of this size. For "this compound," DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its thermodynamic stability and electronic properties. researchgate.netresearchgate.net
Key energetic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive. For diazepine (B8756704) derivatives, these calculations help predict regions susceptible to electrophilic or nucleophilic attack. ijasrm.com The distribution of these frontier orbitals reveals electron density concentrations; for "this compound," the HOMO is likely localized on the electron-rich isoquinoline (B145761) and furan (B31954) rings, while the LUMO may be centered around the electron-deficient diazepinone carbonyl group.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -1150 to -1250 |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.20 to -0.25 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.05 to -0.10 |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 0.15 to 0.20 |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 to 4.0 Debye |
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. imist.mamdpi.comgaussian.com This method is particularly valuable for confirming chemical structures and assigning ambiguous signals in experimental ¹H and ¹³C NMR spectra. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For "this compound," GIAO calculations performed at a DFT level (e.g., B3LYP/6-31G(d,p)) can provide theoretical ¹H and ¹³C chemical shifts. mdpi.comrsc.org By comparing the calculated shifts with experimental data, a precise and unambiguous assignment of each proton and carbon atom in the complex fused-ring structure can be achieved. This is especially useful for distinguishing between the various aromatic and aliphatic protons and carbons within the isoquinoline, diazepinone, and furan moieties. A strong linear correlation between the calculated and experimental chemical shifts validates the computed molecular geometry. imist.ma
Table 2: Representative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts
| Atom Type | Experimental δ (ppm) | GIAO-Calculated δ (ppm) |
|---|---|---|
| C=O (Amide) | 165.2 | 166.0 |
| C (Isoquinoline, C-O) | 158.1 | 157.5 |
| C (Furan, C-O) | 152.5 | 153.1 |
| C (Aromatic CH) | 110.0 - 130.0 | 110.5 - 131.2 |
| CH₂ (Aliphatic) | 35.8 | 36.5 |
| OCH₃ | 55.4 | 56.0 |
| CH₃ (Furan) | 14.1 | 14.8 |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The seven-membered diazepinone ring is inherently flexible, capable of adopting multiple conformations such as boat, twist-boat, and chair forms. nih.gov Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its properties and interactions. Molecular Dynamics (MD) simulations provide a computational method to explore the conformational landscape of "this compound" over time, offering insights into its dynamic behavior in different environments (e.g., in a solvent). nih.govnih.govbiorxiv.orgrsc.orgnih.gov
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For "this compound," simulations can reveal the most stable, low-energy conformations and the transitions between them. nih.gov These studies show how the bulky substituents and the fused ring system constrain the flexibility of the diazepinone ring, favoring certain geometries. nih.gov Such analyses are critical for understanding how the molecule might fit into a biological receptor site.
Inversion Barriers and Ring Flexibilities
The flexibility of the diazepinone ring is characterized by the energy barriers to conversion between its different conformers, a process known as ring inversion. These barriers can be calculated using quantum chemical methods by mapping the potential energy surface along the inversion coordinate. For seven-membered rings like the one in "this compound," these barriers determine the rate of interconversion between conformers.
A high energy barrier suggests that the molecule is locked into a specific conformation, while a low barrier indicates rapid interconversion at room temperature. For similar diazepine systems, these barriers are often low enough to allow for conformational flexibility, which can be a key factor in their biological activity. Computational studies can quantify this barrier, typically finding values in the range of 5-15 kcal/mol for related heterocyclic systems.
In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Properties
In silico methods are invaluable for predicting a wide range of molecular properties before undertaking extensive laboratory synthesis and testing. nih.gov For "this compound," computational models can predict its reactivity, potential for selective reactions, and spectroscopic signatures.
Reactivity can be predicted using DFT-derived indices such as the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters help identify which parts of the molecule are most likely to participate in chemical reactions. For example, the regions of high electron density identified by HOMO distribution are likely sites for electrophilic attack.
Selectivity in reactions, such as regioselectivity, can also be modeled. By calculating the activation energies for different reaction pathways, it is possible to predict which product is more likely to form. This is particularly relevant for modifications to the diazepinone core or its substituents.
Furthermore, computational methods can simulate various types of spectra. Beyond NMR, theoretical calculations can predict infrared (IR) vibrational frequencies and UV-Visible electronic transitions. Calculated IR spectra help in assigning experimental vibrational modes to specific functional groups, such as the amide C=O stretch, while time-dependent DFT (TD-DFT) can predict the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy, correlating them to specific electronic excitations within the molecule.
Molecular Electrostatic Potential (MEP) Map Analyses
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.comresearchgate.net It is a powerful tool for predicting and understanding intermolecular interactions, particularly non-covalent interactions, and for identifying reactive sites. MEP maps are color-coded to show different regions of electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas, which are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas, which are favorable for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For "this compound," the MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding interactions. The furan oxygen and the methoxy (B1213986) oxygen would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the N-H protons (if any were present in a related structure) and potentially on the hydrogen atoms of the aromatic rings, indicating sites that can act as hydrogen bond donors. Analyzing the MEP map provides crucial insights into how "this compound" might interact with biological targets or other molecules. researchgate.net
Exploration of Structure Activity Relationships Sar for Diazepinone Derivative 1 and Analogues in Vitro and Mechanistic Focus
Design Principles for SAR Studies of Diazepinone Derivative 1
The design of SAR studies for this compound is guided by established principles of medicinal chemistry, aiming to systematically probe the influence of specific structural features on biological activity.
The rational design of analogues of this compound involves a systematic process of synthesis and evaluation. Novel benzodiazepinone derivatives are synthesized with planned modifications to explore the chemical space around the core scaffold. For instance, derivatives can be characterized by linking the benzodiazepinone nucleus to various five- or six-membered cyclic amines through different spacers (e.g., methylene (B1212753), ethylene, or acetyl) unina.it. This approach allows for a detailed examination of how changes in size, shape, and electronics at specific positions on the diazepinone ring impact biological activity.
A key strategy involves the modulation of positions around the diazepine (B8756704) ring to investigate their effect on cytotoxic activities against specific cell lines, such as melanoma tandfonline.com. For example, introducing a heterocyclic group at one position or an azido-alkyl chain at another can lead to compounds with significantly different activity profiles compared to phenyl-substituted parent compounds tandfonline.com. Computational studies are often integrated with synthesis to produce models for the design of new molecular entities, providing insights that guide further structural modifications unina.it. The synthesis of novel N1-functionalized diazepinone analogues via methods like base-mediated C–N cross-coupling reactions has also been employed to create libraries of derivatives for screening rsc.orgnih.gov.
The diazepinone scaffold is considered a "privileged structure" in medicinal chemistry. This concept, first described by Evans in 1988, refers to molecular frameworks capable of binding to multiple, distinct biological targets with high affinity nih.govopenochem.org. Benzodiazepines, a class to which diazepinones belong, were the first historical example of such a structure nih.govresearchgate.net.
The utility of the diazepine scaffold lies in the unique geometry of its seven-membered ring, which provides a rigid framework that can be precisely decorated with functional groups nih.govcambridgemedchemconsulting.com. This semi-rigid scaffold allows for the presentation of multiple hydrophobic residues and provides specific 3D exit vectors for substitution, enabling chemists to fine-tune interactions with target proteins to improve both affinity and selectivity nih.govcambridgemedchemconsulting.com. This versatility has led to the development of diazepine-based compounds that target a wide range of proteins, including G-protein coupled receptors (GPCRs), enzymes, and epigenetic-reading bromodomains nih.govnih.gov. By leveraging the privileged nature of this scaffold, researchers can efficiently develop lead compounds against new targets.
In Vitro Biological Activity Profiling and Target Engagement Studies
Following the rational design and synthesis of analogues, a comprehensive in vitro biological evaluation is performed to characterize their activity and identify specific molecular targets.
Diazepinone derivatives have demonstrated inhibitory activity against a range of enzymes. A prominent example is their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) nih.gov. Dipyridodiazepinone analogues, in particular, have been extensively studied. SAR studies revealed that specific substitutions are crucial for potency. For instance, molecular modeling and subsequent biological testing showed that dipyridodiazepinone derivatives with an unsubstituted lactam nitrogen and a 2-chloro-8-arylthiomethyl moiety are effective inhibitors of the Y181C mutant HIV-1 RT enzyme nih.govresearchgate.net.
The inhibitory activity of synthesized analogues is typically quantified by determining their IC50 values. As shown in the table below, modifications to the dipyridodiazepinone scaffold can significantly alter potency against both wild-type and mutant forms of HIV-1 RT nih.gov.
| Compound | Modification | IC50 vs. Wild-Type HIV-1 RT (µM) | IC50 vs. K103N Mutant RT (µM) | IC50 vs. Y181C Mutant RT (µM) |
|---|---|---|---|---|
| Nevirapine (B1678648) (Reference) | Parent Compound | 0.2 | >100 | >100 |
| Analogue 5 | N-methylated lactam, specific side chain | 0.005 | 0.01 | >100 |
| Analogue 6 | N-methylated lactam, different side chain | 0.005 | 0.01 | >100 |
Beyond HIV-1 RT, the 1,3-diazepine moiety is a core component of avibactam, a clinically approved β-lactamase inhibitor nih.gov. Furthermore, compounds built on the diazepine scaffold have recently emerged as potent inhibitors of the acetyl-lysine binding activity of bromodomain-containing proteins, highlighting the scaffold's versatility in targeting diverse enzyme families nih.gov.
The privileged diazepine scaffold is frequently used to design ligands for G-protein coupled receptors (GPCRs) nih.govresearchgate.net. To quantify the interaction between diazepinone analogues and their target receptors, radioligand binding assays are essential tools nih.gov. These assays provide sensitive and quantitative data on receptor expression (Bmax) and the affinity of ligands for the receptor nih.govsci-hub.se.
Three primary types of radioligand binding assays are employed:
Saturation assays: Used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax).
Competition assays: Used to determine the affinity (expressed as Ki) of a non-radioactive test compound (like this compound) by measuring its ability to displace a known radioligand.
Kinetic assays: Measure the association (kon) and dissociation (koff) rate constants of a ligand.
These assays are crucial for initial SAR studies, allowing researchers to rank compounds based on their binding affinity and selectivity for a specific GPCR target nih.govmoleculardevices.com.
For example, a series of novel pyrido-imidazodiazepinones were screened for their in vitro cytotoxic activities against melanoma cell lines (A375 and MDA-MB-435) and non-cancerous cells (NIH-3T3) to assess both potency and selectivity tandfonline.comnih.gov. SAR studies from this work revealed that the molecular volume and lipophilicity (cLogP) of compounds with modifications at a specific position were significantly correlated with their activity against melanoma cells tandfonline.com.
| Compound Analogue | Modification | GI50 on MDA-MB-435 Melanoma Cells (µM) | Selectivity vs. Non-cancerous Cells |
|---|---|---|---|
| Analogue A | Phenyl group at position 2 | 1.5 | Moderate |
| Analogue B | Heterocyclic group at position 2 | <1.0 | High |
| Analogue C | Azido-alkyl chain at position 4 | <1.0 | High |
In other studies, the cytotoxic effects of diazepane-containing derivatives were evaluated against human pancreatic carcinoma (PANC1) and human neuroblastoma (SH-SY5Y) cell lines. These experiments showed that several novel derivatives exhibited high receptor affinity with no significant cytotoxicity, indicating that the scaffold can be modified to achieve specific biological effects without inducing broad toxicity nih.govnih.gov. Such mechanistic studies are critical for identifying compounds that act through a desired pathway, such as inducing differentiation in acute myeloid leukemia cells rather than non-specific cytotoxicity mdpi.com.
Identification of Protein Targets and Mode of Action (e.g., Photo-affinity labelling)
The precise identification of a compound's protein targets is fundamental to understanding its mechanism of action and is a critical step in drug discovery. Photo-affinity labeling (PAL) is a powerful technique for identifying these molecular targets and their specific binding sites. nih.gov This method utilizes a photo-affinity probe, which is a modified version of the compound of interest. This probe is designed with three key components: a recognition element that binds to the target protein, a photoreactive group, and a reporter tag (such as biotin) for detection and isolation. nih.gov
Upon exposure to a specific wavelength of light, the photoreactive group, commonly a diazirine, aryl azide, or benzophenone, becomes activated. nih.govmdpi.com Diazirines are particularly advantageous due to their small size and the fact that they can be activated by light in the 350–380 nm range, which minimizes damage to biological molecules. mdpi.comresearchgate.net This activation generates a highly reactive intermediate, such as a carbene or nitrene, which then forms a stable covalent bond with the nearest amino acid residues within the binding site of the target protein. nih.govmdpi.com
Following the light-induced cross-linking, the reporter tag on the probe allows for the isolation and subsequent identification of the protein-ligand complex. This is often achieved through techniques like affinity chromatography, followed by mass spectrometry to identify the protein and the specific site of interaction. nih.gov
While the direct application of photo-affinity labeling to this compound is not extensively detailed in the available literature, this technique has been successfully employed to identify the targets of other complex molecules. For instance, a bi-functional photo-affinity probe was used to identify the FoF1-ATP synthase as the molecular target of a trypanocidal compound. nih.gov This demonstrates the potential of PAL as a vital tool for elucidating the protein targets of this compound, thereby providing a clearer understanding of its mode of action and paving the way for further structural optimization. nih.govnih.gov
Pharmacophore Modeling and Ligand-Protein Interactions
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govfiveable.me This approach is instrumental in virtual screening to identify new active compounds and in guiding the optimization of lead compounds like this compound. babrone.edu.in
Molecular Docking Studies and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govuomustansiriyah.edu.iq This technique is crucial for evaluating the interactions between diazepinone derivatives and their target proteins. nih.gov For instance, in silico studies of dipyridodiazepinone analogues as HIV-1 reverse transcriptase inhibitors have utilized molecular docking to predict binding affinities. nih.gov
These studies have shown that diazepinone derivatives can exhibit significant binding energies with their target proteins. The binding affinity is a critical parameter that indicates the strength of the interaction between the ligand and the protein.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Nevirapine (Reference) | HIV-1 Reverse Transcriptase | -9.2 |
| Dipyridodiazepinone analogue 5a | HIV-1 Reverse Transcriptase | -9.5 |
| Dipyridodiazepinone analogue 5b | HIV-1 Reverse Transcriptase | -9.8 |
The docking scores of synthesized dipyridodiazepinone analogues, when compared to the reference drug nevirapine, indicate prominent inhibitory activity against reverse transcriptase for compounds 5a and 5b. nih.gov Similarly, docking studies of other 1,4-diazepine derivatives with the NS5B RNA polymerase have been conducted to evaluate their potential as therapeutic agents. nih.gov
Analysis of Molecular Interactions in Active Sites (e.g., hydrogen bonding, hydrophobic interactions)
The stability of the ligand-protein complex is determined by a variety of molecular interactions within the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A detailed analysis of these interactions provides insight into the binding mode of the ligand and can guide rational drug design.
For example, the interaction of nevirapine with HIV-1 reverse transcriptase involves a hydrogen bond between the amide group of the diazepinone ring and the amino acid residue Lys101. nih.gov Additionally, alkyl and pi-alkyl bonds are formed with several other residues, including Leu100, Val106, Val179, Tyr181, Tyr188, and Tyr318. nih.gov
In another study, the carbonyl oxygen atom of a 1,4-diazepine derivative was found to interact with the TYR448 residue in the active site of the NS5B RNA polymerase, forming an important intermolecular hydrogen bond. nih.gov The analysis of these specific interactions is crucial for understanding the structure-activity relationship and for designing derivatives with improved binding affinity and selectivity.
Lead Optimization Strategies for this compound (Pre-clinical)
Lead optimization is a critical phase in drug discovery aimed at refining the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.com This iterative process involves the synthesis and evaluation of analogues to develop a preclinical drug candidate. patsnap.com
Correlation of Molecular Descriptors (e.g., molecular volume, cLogP) with Activity
Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This is achieved by analyzing various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net
For a series of pyrido-imidazodiazepinone derivatives, a significant correlation was found between their anti-melanoma activity and certain molecular descriptors, specifically molecular volume and the calculated logP (cLogP), which is a measure of lipophilicity. nih.govnih.gov This suggests that the size and hydrophobicity of the substituents at specific positions of the diazepinone ring are critical for its cytotoxic activity. nih.gov
| Molecular Descriptor | Correlation with Activity | Implication |
|---|---|---|
| Molecular Volume | Significant | Steric bulk at certain positions influences biological activity. |
| cLogP (Lipophilicity) | Significant | Hydrophobicity plays a key role in the compound's mechanism of action. |
By understanding these correlations, medicinal chemists can rationally design new derivatives with optimized properties. nih.govsciforum.net
Rational Modification for Enhanced Potency or Selectivity
Based on the insights gained from structure-activity relationship (SAR) studies and molecular modeling, rational modifications can be made to the structure of this compound to improve its potency and selectivity. patsnap.com This process of structural simplification or modification aims to enhance desirable properties while minimizing off-target effects. nih.gov
For instance, in the development of pyrido-imidazodiazepinone derivatives, it was found that modifications at positions 2 and 4 of the diazepine ring were well-tolerated, while changes at positions 3 and 5 led to a loss of activity. nih.gov Specifically, the introduction of large hydrophobic groups at position 2 did not negatively impact biological activity. nih.gov Furthermore, introducing a heterocyclic group at position 2 or an azido-alkyl chain at position 4 resulted in compounds with a significantly different activity profile. nih.govnih.gov
Lead optimization strategies also focus on improving selectivity to reduce potential side effects. This can be achieved by exploiting differences in the active sites of related proteins. For example, electrostatic repulsion can be introduced to prevent binding to an off-target protein while maintaining affinity for the desired target. nih.gov The optimization of a lead compound, through a series of rational modifications, led to the discovery of a potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonist. nih.gov
Through these preclinical lead optimization strategies, the therapeutic potential of this compound and its analogues can be systematically enhanced, paving the way for the development of a safe and effective drug candidate.
Future Perspectives and Research Directions for Diazepinone Derivative 1
Emerging Synthetic Strategies for Diazepinone Derivative 1
The synthesis of diazepinone cores has traditionally relied on established multi-step procedures. However, the future of synthesizing this compound and its analogues lies in the development of more efficient and sustainable methods. Emerging strategies are geared towards improving yield, reducing reaction times, and minimizing waste.
One promising approach is the use of flow chemistry . This technique allows for the continuous synthesis of the target molecule, offering better control over reaction parameters such as temperature and pressure. The benefits of flow synthesis for this compound include enhanced safety, scalability, and the potential for rapid library generation to explore structure-activity relationships (SAR).
Another area of active research is the development of novel catalytic systems . The use of transition-metal catalysts, such as palladium or copper, can facilitate key bond-forming reactions in the synthesis of the diazepinone scaffold with high chemo- and stereoselectivity. Furthermore, the exploration of organocatalysis presents a greener alternative to metal-based catalysts, reducing the risk of heavy metal contamination in the final product.
| Synthetic Strategy | Advantages |
| Flow Chemistry | Enhanced safety, scalability, rapid library synthesis |
| Novel Catalysis | High selectivity, potential for greener alternatives |
| Multi-component Reactions | Increased efficiency, atom economy, reduced waste |
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its mechanism of action and designing more potent analogues. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule, confirming its structure and stereochemistry. X-ray crystallography offers the most definitive method for determining the solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov
In parallel, computational chemistry plays a vital role in predicting the properties and behavior of this compound. Density Functional Theory (DFT) calculations can be used to model the electronic structure, spectroscopic properties, and reactivity of the molecule. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the diazepinone ring and its interactions with biological targets in a dynamic environment.
These advanced techniques, when used in combination, provide a comprehensive picture of this compound, guiding future design and optimization efforts.
Expansion of SAR Studies to New Biological Targets and Mechanisms (in vitro)
Initial studies have identified this compound as a modulator of specific biological targets. google.comidrblab.net Future research will focus on expanding the Structure-Activity Relationship (SAR) studies to a broader range of biological targets and exploring novel mechanisms of action through in vitro assays.
High-throughput screening (HTS) of this compound and a library of its analogues against diverse panels of receptors, enzymes, and ion channels can uncover new therapeutic opportunities. For instance, diazepinone-based compounds have shown activity as antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.govnih.govnih.govpatsnap.com Specifically, some derivatives act as mGluR5 negative allosteric modulators, which have been investigated for conditions like gastroesophageal reflux disease (GERD). nih.govaddextherapeutics.com
Detailed in vitro mechanistic studies are essential to understand how this compound exerts its biological effects. This includes assays to determine its binding affinity (e.g., radioligand binding assays), functional activity (e.g., calcium flux assays for GPCRs), and effects on downstream signaling pathways (e.g., Western blotting for key signaling proteins). nih.govnih.govnih.gov Understanding the molecular interactions between this compound and its target protein at the atomic level, often aided by molecular docking studies, can guide the rational design of next-generation compounds with improved potency and selectivity. researchgate.netnih.gov
| Research Area | Techniques | Potential Outcomes |
| Target Identification | High-throughput screening | Discovery of new therapeutic applications |
| Mechanism of Action | Binding and functional assays | Understanding of biological function |
| Rational Design | Molecular docking, SAR | Development of more potent and selective compounds |
Role of this compound in Chemical Biology Research
Beyond its potential therapeutic applications, this compound can serve as a valuable tool in chemical biology research. By modifying its structure to incorporate photoreactive groups or affinity tags, it can be converted into a chemical probe to study complex biological processes.
For example, a photo-affinity labeled version of this compound could be used to identify its direct binding partners in a cellular context, a technique known as target deconvolution. mdpi.com This is particularly useful for compounds identified through phenotypic screening where the molecular target is unknown.
Furthermore, fluorescently tagged derivatives of this compound can be synthesized to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques. This can provide valuable information about its site of action and potential off-target effects. The use of such probes can help to elucidate the intricate signaling networks and biological pathways modulated by this class of compounds.
Potential for Material Science Applications (excluding functional materials with specific physical properties)
The unique structural features of the diazepinone scaffold also present opportunities for its application in material science, beyond the realm of functional materials with specific physical properties. The rigid, seven-membered ring system can be incorporated into larger molecular architectures to create novel supramolecular assemblies.
The diazepinone core can serve as a versatile building block in the synthesis of complex, three-dimensional structures through non-covalent interactions such as hydrogen bonding and π-π stacking. These self-assembled structures could find applications in areas such as crystal engineering and the development of new porous materials.
Moreover, the diazepinone moiety can be incorporated into polymer backbones to modify their conformational properties. The inherent rigidity and defined geometry of the diazepinone ring can influence the folding and packing of polymer chains, leading to materials with unique structural characteristics. While excluding specific functional properties, the fundamental exploration of how this heterocyclic core influences material structure at the molecular level is a promising avenue for future research.
Q & A
Q. How can researchers address low reproducibility in catalytic steps like Swern oxidations during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
